Home > Products > Screening Compounds P13292 > N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide - 5882-96-2

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Catalog Number: EVT-5736998
CAS Number: 5882-96-2
Molecular Formula: C18H13N3O2
Molecular Weight: 303.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of imidazopyridines. This compound exhibits diverse biological activities and has garnered attention for its potential therapeutic applications. The structure comprises an imidazo[1,2-a]pyridine core fused with a phenyl group and a furan-2-carboxamide moiety, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is C17H12N4O2C_{17}H_{12}N_{4}O_{2} with a molecular weight of 304.30 g/mol.

Source and Classification

This compound is classified under heterocyclic organic compounds, specifically within the imidazopyridine family. It is synthesized through various chemical reactions involving starting materials such as 2-aminopyridine and α-bromoketones, highlighting its relevance in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide typically involves the following steps:

  1. Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with α-bromoketones in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF). This reaction forms an intermediate product.
  2. Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine structure.
  3. Final Modification: The product is then treated to introduce the furan-2-carboxamide moiety, finalizing the synthesis of the target compound.

This method allows for high yields and purity, especially when optimized for industrial production using continuous flow reactors and automated systems.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can be represented by the following data:

PropertyValue
Molecular FormulaC17H12N4O2
Molecular Weight304.30 g/mol
IUPAC NameN-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
InChI KeyZDFTXQGNXRKMEN-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CO4

The compound features a complex arrangement of rings that influence its reactivity and biological interactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: It can engage in nucleophilic substitution reactions with halogens or other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Halogens like chlorine or bromine in the presence of a catalyst .
Mechanism of Action

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide's mechanism of action is primarily related to its interactions at the molecular level with biological targets. This compound may act on specific receptors or enzymes involved in various biochemical pathways, potentially modulating cellular responses. Detailed studies would be required to elucidate the exact pathways and interactions involved.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized as a solid with specific melting points and solubility profiles that depend on its formulation and purity.

Chemical Properties

The chemical properties include stability under standard conditions, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metal ions or other ligands.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize this compound thoroughly .

Applications

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its biological activity, it may be explored as a candidate for drug development targeting specific diseases.
  2. Biochemical Research: Its unique structure allows it to serve as a probe in biochemical assays to study enzyme kinetics or receptor binding.
  3. Material Science: The compound could also find applications in developing novel materials due to its unique electronic properties.
Introduction to N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Structural Classification and Significance in Medicinal Chemistry

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide represents a strategically designed hybrid molecule combining two privileged scaffolds in medicinal chemistry: the imidazo[1,2-a]pyridine core and the furan-2-carboxamide moiety. This compound belongs to the class of N-aryl imidazo[1,2-a]pyridine carboxamides, characterized by a planar, electron-rich heteroaromatic system that facilitates diverse biological interactions [3] [9]. The imidazo[1,2-a]pyridine nucleus provides a bioisosteric replacement for purines, enabling potent interactions with ATP-binding sites of kinases and other enzymatic targets [3] [7]. The furan-2-carboxamide segment introduces hydrogen-bonding capabilities through both the amide carbonyl (hydrogen-bond acceptor) and amide N-H (hydrogen-bond donor), significantly enhancing target binding affinity [4] [8].

This structural hybrid exhibits optimal drug-like properties, with calculated logP values typically ranging from 2.5-3.5, molecular weight <400 Da, and moderate polar surface area (~70 Ų), suggesting favorable membrane permeability and oral bioavailability potential [3] [6]. The presence of multiple hydrogen-bond acceptors (carbonyl oxygen, furan oxygen, pyridine nitrogen) enables interactions with biological targets, while the phenyl substituent at the 2-position of the imidazopyridine enhances hydrophobic packing in protein binding pockets [6] [9].

Table 1: Structure-Activity Relationship (SAR) Determinants

Structural RegionKey ModificationsBiological Impact
Imidazo[1,2-a]pyridine C3Carboxamide attachment pointEssential for kinase inhibition activity [3]
Furan ringReplacement with thiophene or pyrroleDecreases FLT3 binding affinity [3]
Amide linkerCarbonyl groupCritical for H-bonding with kinase hinge region [9]
C2-Phenyl substituentElectron-withdrawing groups (e.g., Cl, CF₃)Enhances antiproliferative potency [7]

Historical Context and Emergence in Heterocyclic Compound Research

The exploration of imidazo[1,2-a]pyridine derivatives began in earnest in the 1970s with the discovery of sedative-hypnotic drugs like zolpidem [6]. However, the specific N-furan-2-carboxamide subclass emerged more recently as part of targeted cancer drug discovery programs in the early 21st century [3] [7]. The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide derivatives represents a convergence of two synthetic lineages: (1) Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridines to yield 3-carbaldehydes, and (2) palladium-catalyzed carbonylation reactions enabling direct introduction of carboxamide functionality [1] [9].

A significant breakthrough came with the development of efficient synthetic routes to 3-substituted imidazo[1,2-a]pyridines, overcoming historical challenges in functionalizing the C3 position [1]. The 2020s witnessed accelerated interest in this chemotype, as evidenced by patent filings detailing derivatives as FLT3 and CDK inhibitors for oncology applications [3] [7]. Modern synthetic approaches employ transition metal catalysis (particularly palladium) for the construction of the critical amide bond, allowing modular assembly from halogenated imidazopyridine precursors and furan carbonyl partners [1] [9].

Table 2: Evolution of Key Synthetic Methodologies

Time PeriodSynthetic ApproachKey Advancement
Pre-2000Vilsmeier-Haack formylationEnabled access to 3-carbaldehydes but limited functionality [9]
2000-2010Copper-mediated couplingIntroduced C-N bond formation at C3 position
2010-PresentPd-catalyzed aminocarbonylationDirect introduction of carboxamide groups [1]
2020-PresentCascade C-H activation/carbonylationStreamlined synthesis from unfunctionalized precursors [1]

Key Pharmacophores: Imidazo[1,2-a]pyridine and Furan-2-carboxamide Motifs

The therapeutic potential of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide stems from the synergistic biological properties of its constituent pharmacophores. The imidazo[1,2-a]pyridine system exhibits:

  • Kinase binding versatility: The electron-deficient nitrogen atoms and planar geometry enable ATP-competitive inhibition of oncogenic kinases like FLT3, CDKs, and VEGFR2 [3] [7].
  • Enhanced metabolic stability: Compared to purine isosteres, the fused bicyclic system demonstrates superior resistance to enzymatic degradation, particularly against xanthine oxidase [6].
  • CNS permeability: The scaffold's moderate lipophilicity and low molecular weight facilitate blood-brain barrier penetration, explaining its historical use in GABA-A receptor modulators [6].

The furan-2-carboxamide moiety contributes critical pharmacological advantages:

  • Directional H-bonding: The amide group forms bidentate interactions with kinase hinge regions, while the furan oxygen serves as a secondary H-bond acceptor [3] [4].
  • Electron-rich π-system: The furan ring enables charge-transfer interactions with aromatic amino acid residues (e.g., Phe691 in FLT3) [3].
  • Metabolic diversification: The heterocycle provides sites for controlled oxidative metabolism, avoiding problematic bioactivation pathways associated with thiophene analogs [8].

Figure 2: Pharmacophore Map of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

[Furan-O]·········[H-bond Acceptor Site]  |  [C(O)NH]··········[H-bond Donor/Acceptor Pair]  |  [Imidazopyridine]··[Planar Hydrophobic Surface]  |  [C2-Phenyl]·······[Orthogonal Hydrophobic Pocket]  

Recent studies demonstrate that the spatial orientation of the furan carboxamide relative to the imidazopyridine core creates an optimal 120° angle for simultaneous engagement with key residues in kinase binding pockets [3] [7]. This geometric arrangement, combined with the compound's dipole moment (~5.2 Debye), enhances complementarity with polarized active sites of therapeutic targets like FLT3 and CDK9 [3] [7]. The electron-donating nature of the furan oxygen (σₚ = -0.34) fine-tunes the electronic properties of the carboxamide, increasing its hydrogen-bond accepting capacity compared to phenyl carboxamides [4] [8].

Table 3: Biological Targets of Hybrid Derivatives

Target ClassSpecific TargetsTherapeutic AreaReference
Receptor Tyrosine KinasesFLT3, VEGFR2Oncology (AML, solid tumors) [3] [7]
Cyclin-Dependent KinasesCDK4/6, CDK9Oncology, viral infections [3]
GABA-A Receptorsα₂/α₃ subunit-containingAnxiety, epilepsy [6]
TGF-β SignalingSMAD3Fibrosis, oncology [7]

Properties

CAS Number

5882-96-2

Product Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

InChI

InChI=1S/C18H13N3O2/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)

InChI Key

NIBPGPHBRCFZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.